molecular formula C22H23N3O4S B2658000 N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950435-96-8

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2658000
CAS No.: 950435-96-8
M. Wt: 425.5
InChI Key: PSMPEYOPKSGXIH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is related to various synthesized derivatives focusing on thieno[3,2-d]pyrimidin-4-ones and their alkylation, where researchers have explored their synthesis for potential applications in medicinal chemistry. For instance, Shestakov et al. (2014) synthesized 3-R-thieno[3,2-d]pyrimidinones as key intermediates for further chemical modifications, suggesting a methodology for producing compounds with potential biological activities (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).

Biological Activities and Applications

The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have been extensively studied for their antitumor and antibacterial properties. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, revealing compounds with significant in vitro activity against human tumor cell lines and bacteria (Hafez, Alsalamah, & El-Gazzar, 2017). This highlights the compound's relevance in developing new therapeutic agents against cancer and bacterial infections.

Dual Inhibition Mechanism in Cancer Therapy

A distinct approach involves the synthesis of derivatives acting as dual inhibitors of critical enzymes in cancer cell proliferation. Gangjee et al. (2005) designed compounds inhibiting both dihydrofolate reductase and thymidylate synthase, demonstrating potent antitumor activities. This dual inhibition mechanism offers a promising therapeutic strategy, potentially enhancing the efficacy of cancer treatments by targeting multiple pathways simultaneously (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Herbicidal Activity

Research also extends to the compound's utility in agriculture, with studies investigating its derivatives for selective herbicidal activity. Liu and Shi (2014) synthesized a series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, demonstrating moderate to good herbicidal effectiveness against certain plant species, pointing towards potential applications in weed management (Liu & Shi, 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-12-2-4-14-17(8-12)30-22-20(14)21(27)24-18(25-22)6-7-19(26)23-10-13-3-5-15-16(9-13)29-11-28-15/h3,5,9,12H,2,4,6-8,10-11H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMPEYOPKSGXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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